[(naphthalen-1-yl)amino]thiourea
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Overview
Description
[(Naphthalen-1-yl)amino]thiourea is an organic compound with the molecular formula C11H11N3S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a naphthalen-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Naphthalen-1-yl)amino]thiourea can be synthesized through a condensation reaction between naphthalen-1-ylamine and thiourea. The reaction typically occurs in an aqueous medium, where the amine reacts with carbon disulfide to form the thiourea derivative . The reaction conditions often involve mild temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high efficiency and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can further improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(Naphthalen-1-yl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The naphthalen-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include naphthalen-1-yl sulfoxides, naphthalen-1-yl thiols, and various substituted naphthalen-1-yl derivatives .
Scientific Research Applications
[(Naphthalen-1-yl)amino]thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer and antifungal agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of [(naphthalen-1-yl)amino]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis, leading to its potential therapeutic effects .
Comparison with Similar Compounds
[(Naphthalen-1-yl)amino]thiourea can be compared with other thiourea derivatives, such as:
1-Benzyl-3-(naphthalen-1-yl)thiourea: This compound has a benzyl group instead of an amino group, which may result in different chemical properties and biological activities.
2-(1-Naphthyl)hydrazinecarbothioamide: This compound has a similar structure but with a hydrazine group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiourea derivatives.
Properties
IUPAC Name |
(naphthalen-1-ylamino)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-11(15)14-13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,13H,(H3,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWLQFOXJBCIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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